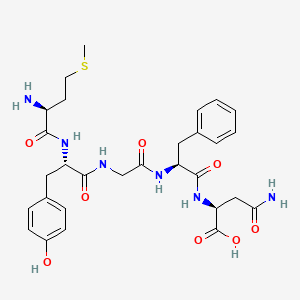

L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine

説明

L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンは、メチオニン、チロシン、グリシン、フェニルアラニン、アスパラギンの5つのアミノ酸で構成されるペプチド化合物です。

特性

CAS番号 |

515139-75-0 |

|---|---|

分子式 |

C29H38N6O8S |

分子量 |

630.7 g/mol |

IUPAC名 |

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H38N6O8S/c1-44-12-11-20(30)26(39)34-21(14-18-7-9-19(36)10-8-18)27(40)32-16-25(38)33-22(13-17-5-3-2-4-6-17)28(41)35-23(29(42)43)15-24(31)37/h2-10,20-23,36H,11-16,30H2,1H3,(H2,31,37)(H,32,40)(H,33,38)(H,34,39)(H,35,41)(H,42,43)/t20-,21-,22-,23-/m0/s1 |

InChIキー |

UIWWITREAMQVGX-MLCQCVOFSA-N |

異性体SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

正規SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンの合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法では、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することができます。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の結合: C末端アミノ酸 (L-アスパラギン) を樹脂に結合させます。

脱保護: アミノ酸の保護基を除去して、反応性のアミン基を露出させます。

カップリング: 次のアミノ酸 (L-フェニルアラニン) を活性化して、成長中のペプチド鎖に結合させます。

繰り返し: 手順2と3を、後続のアミノ酸 (グリシン、L-チロシン、L-メチオニン) ごとに繰り返します。

切断: 完了したペプチドを樹脂から切断し、精製します。

工業的生産方法

L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンなどのペプチドの工業的生産では、SPPSプロセスを合理化する自動ペプチド合成機が頻繁に使用されます。これらの機械は、複数の合成サイクルを処理できるため、最終製品の収率と純度が高くなります。

化学反応の分析

科学研究への応用

L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンは、いくつかの科学研究への応用があります。

化学: ペプチド合成や構造-活性相関を研究するためのモデル化合物として使用されます。

生物学: タンパク質-タンパク質相互作用や細胞シグナル伝達経路における役割について調査されています。

医学: 薬物送達システムやペプチドベースのワクチンなど、潜在的な治療用途について探求されています。

産業: 生体材料やナノテクノロジーアプリケーションの開発に利用されています。

科学的研究の応用

L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

作用機序

類似の化合物との比較

類似の化合物

N-ホルミル-L-メチオニル-L-ロイシル-L-フェニルアラニン: アミノ酸組成は似ていますが、配列と機能的特性が異なるトリペプチドです。

L-メチオニル-L-アスパラギン: L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンに含まれる追加のアミノ酸が欠けていますが、メチオニンとアスパラギン残基を共有するジペプチドです。

独自性

L-メチオニル-L-チロシルグリシル-L-フェニルアラニル-L-アスパラギンは、その特定の配列とアミノ酸の組み合わせにより、独自の構造的および機能的特性を持ち、ユニークです。この独自性により、ペプチド相互作用を研究し、さまざまな科学分野で新規な用途を開発する上で貴重です。

類似化合物との比較

Similar Compounds

N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar amino acid composition but different sequence and functional properties.

L-methionyl-L-asparagine: A dipeptide that shares the methionine and asparagine residues but lacks the additional amino acids present in L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine.

Uniqueness

L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing novel applications in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。